![molecular formula C19H16N2O4S2 B2776873 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide CAS No. 895455-97-7](/img/structure/B2776873.png)
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide
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Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide, also known as AP-2, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Antimicrobial Properties : Derivatives of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide have been synthesized and evaluated for their antimicrobial activity. These compounds have shown efficacy against various bacteria and fungi, suggesting their potential in addressing infectious diseases (Badiger et al., 2013).
Synthesis and Antibacterial Study
Antibacterial Applications : In addition to their antimicrobial properties, specific N-substituted derivatives have been synthesized and tested for their antibacterial activity. These compounds have shown moderate to significant activity against various Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Khalid et al., 2016).
Synthesis and Biological Evaluation as Anticancer Agents
Anticancer Agents : Further research into derivatives of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide has shown their promise as anticancer agents. The compounds have been studied for their antitumor activities against specific human cancer cell lines, showing high selectivity and potential as anticancer therapeutics (Evren et al., 2019).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-13(22)18-17(14-8-4-2-5-9-14)21-19(26-18)20-16(23)12-27(24,25)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXNGGROWPGOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide |
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